An In-depth Technical Guide to RQ-00311651: A Novel T-type Ca2+ Channel Blocker for Neuropathic and Visceral Pain
An In-depth Technical Guide to RQ-00311651: A Novel T-type Ca2+ Channel Blocker for Neuropathic and Visceral Pain
Core Function and Mechanism of Action
RQ-00311651 is a novel and selective T-type calcium (Ca²⁺) channel blocker with potent analgesic properties demonstrated in preclinical models of neuropathic and visceral pain.[1] Its primary mechanism of action is the inhibition of T-type Ca²⁺ channels, with a particular selectivity for the Cav3.2 isoform, which plays a crucial role in pain signaling pathways.[1][2][3][4] The blocking action of RQ-00311651 is state-dependent, showing stronger suppression of T-type calcium currents at more depolarized holding potentials, which is a characteristic that may contribute to its favorable side-effect profile.[1] By inhibiting the influx of calcium through these channels in neuronal tissues, RQ-00311651 effectively reduces neuronal hyperexcitability, a key factor in the development and maintenance of chronic pain states.[5][6][7]
Quantitative Data Summary
The analgesic efficacy of RQ-00311651 has been quantified in various rodent models of pain. The data below is summarized from key preclinical studies.
Table 1: Efficacy of RQ-00311651 in Neuropathic Pain Models
| Pain Model | Species | Administration Route | Effective Dose Range | Measured Effect | Reference |
| Spinal Nerve Injury | Rat | Intraperitoneal (i.p.) | 5 - 20 mg/kg | Attenuation of mechanical allodynia and thermal hyperalgesia | [1] |
| Paclitaxel-Induced Neuropathy | Rat & Mouse | Intraperitoneal (i.p.) | 5 - 20 mg/kg | Reversal of mechanical allodynia and cold hyperalgesia | [1] |
| H₂S Donor-Induced Somatic Hyperalgesia | Mouse | Intraperitoneal (i.p.) | 5 - 20 mg/kg | Suppression of somatic hyperalgesia | [1] |
| H₂S Donor-Induced Somatic Hyperalgesia | Mouse | Oral | 20 - 40 mg/kg | Suppression of somatic hyperalgesia | [1] |
Table 2: Efficacy of RQ-00311651 in Visceral Pain Models
| Pain Model | Species | Administration Route | Effective Dose Range | Measured Effect | Reference |
| Cerulein-Induced Acute Pancreatitis | Mouse | Oral & i.p. | 10 - 20 mg/kg | Suppression of visceral nociceptive behavior and referred hyperalgesia | [1] |
| Cyclophosphamide-Induced Cystitis | Mouse | Oral & i.p. | 10 - 20 mg/kg | Suppression of visceral nociceptive behavior and referred hyperalgesia | [1] |
| H₂S Donor-Induced Visceral Pain | Mouse | Intraperitoneal (i.p.) | 5 - 20 mg/kg | Suppression of visceral pain-like nociceptive behavior/referred hyperalgesia | [1] |
| H₂S Donor-Induced Visceral Pain | Mouse | Oral | 20 - 40 mg/kg | Suppression of visceral pain-like nociceptive behavior/referred hyperalgesia | [1] |
Experimental Protocols
Electrophysiological Assays
-
Cell Lines: Human embryonic kidney (HEK293) cells stably transfected with human Cav3.1 or Cav3.2 T-type calcium channel subunits were used.
-
Method: Whole-cell patch-clamp technique was employed to record T-type calcium currents.
-
Procedure: Cells were cultured on glass coverslips and transferred to a recording chamber. The external solution contained (in mM): 10 BaCl₂, 135 tetraethylammonium (B1195904) chloride, and 10 HEPES, adjusted to pH 7.4. The internal pipette solution contained (in mM): 130 CsCl, 5 EGTA, 2 MgCl₂, 10 HEPES, and 3 ATP-Mg, adjusted to pH 7.2. T-type currents were elicited by depolarizing voltage steps from a holding potential of -80 mV or -60 mV. RQ-00311651 was applied via a perfusion system to assess its inhibitory effects on the recorded currents.[1]
Neuropathic Pain Models
-
Spinal Nerve Injury (SNI) Model:
-
Animals: Male Sprague-Dawley rats.
-
Procedure: Under anesthesia, the left L5 and L6 spinal nerves were exposed and tightly ligated with silk sutures.[8][9] The incision was then closed. This procedure induces mechanical allodynia and thermal hyperalgesia in the ipsilateral hind paw.
-
Behavioral Testing: Mechanical allodynia was assessed using von Frey filaments, measuring the paw withdrawal threshold.[10] Thermal hyperalgesia was measured by assessing the latency of paw withdrawal from a radiant heat source.
-
-
Paclitaxel-Induced Neuropathy Model:
-
Animals: Male Sprague-Dawley rats and ddY mice.
-
Procedure: Paclitaxel was administered intraperitoneally to induce neuropathic pain symptoms.
-
Behavioral Testing: Mechanical allodynia and cold hyperalgesia (acetone test) were evaluated to determine the analgesic effects of RQ-00311651.
-
Visceral Pain Models
-
Cerulein-Induced Acute Pancreatitis:
-
Animals: Male ddY mice.
-
Procedure: Acute pancreatitis was induced by hourly intraperitoneal injections of cerulein.
-
Behavioral Assessment: Visceral pain was quantified by observing and scoring specific nociceptive behaviors (e.g., abdominal licking, stretching). Referred hyperalgesia was measured by assessing the mechanical sensitivity of the abdomen.
-
-
Cyclophosphamide-Induced Cystitis:
-
Animals: Male ddY mice.
-
Procedure: Cystitis was induced by a single intraperitoneal injection of cyclophosphamide.
-
Behavioral Assessment: Similar to the pancreatitis model, visceral pain behaviors and referred abdominal hyperalgesia were assessed.
-
Visualizations
Caption: Signaling pathway of pain modulation by RQ-00311651.
Caption: Experimental workflow for in vivo neuropathic pain studies.
References
- 1. Therapeutic potential of RQ-00311651, a novel T-type Ca2+ channel blocker, in distinct rodent models for neuropathic and visceral pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting T-type/CaV3.2 channels for chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. T-type calcium channels in neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. T-type voltage-gated calcium channels as targets for the development of novel pain therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulatory Action of Calcium and Calcium Channels in Pain Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective inhibition of Cav3.2 channels reverses hyperexcitability of peripheral nociceptors and alleviates post-surgical pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Segmental spinal nerve ligation model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Spinal Nerve Ligation Model for Neuropathic Pain | Aragen [aragen.com]
- 10. meliordiscovery.com [meliordiscovery.com]
